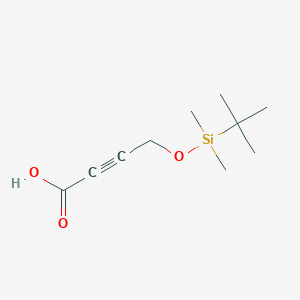

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including alkylation, protection, and coupling reactions. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was synthesized via alkylation as a key step, demonstrating the versatility of tert-butyl-based compounds in synthesis (Hsiao, 1998).

Molecular Structure Analysis

Structural analysis of similar compounds involves determining stereochemistry and conformational preferences. For instance, the structure of a dimerised compound was elucidated using X-ray diffraction, revealing insights into the molecular arrangement and stereochemical configuration (Aitken et al., 2023).

Chemical Reactions and Properties

Compounds with tert-butyl groups often participate in various chemical reactions, such as π-cyclizations and Michael additions, demonstrating their reactivity and functional versatility. For example, tert-butyl 3-oxopent-4-ynoates underwent Ag(I)-catalyzed π-cyclizations, highlighting the influence of substituents on reaction pathways (Hermann & Brückner, 2018).

Physical Properties Analysis

The physical properties of compounds, such as solubility, crystallinity, and thermal stability, are crucial for their application. Polyamides derived from bis(ether-carboxylic acid) based on 4-tert-butylcatechol exhibited high thermal stability and solubility in polar solvents, making them suitable for various applications (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of tert-butyl and other substituents. The study of 4-tert-butylcatechol's electrochemical oxidation in the presence of nucleophiles highlighted its reactivity and potential for synthesizing novel compounds (Nematollahi & Goodarzi, 2001).

Applications De Recherche Scientifique

Synthesis and Building Blocks for Natural Products

An efficient procedure developed for transforming derivatives of "4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid" into building blocks for the synthesis of natural compounds like arenamides, which exhibit pronounced antitumor activity. This synthesis route emphasizes the role of such derivatives in creating pharmacologically active compounds (Shklyaruck, 2015).

Silanol Synthesis and Steric Hindrance Studies

Studies have explored the synthesis of silanols using tert-butyldiphenylsilyl protected intermediates, revealing insights into the effects of steric hindrance and the challenges in achieving selective phenyl group removal (Glekas & Sieburth, 2001).

Catalytic Cyclizations and Chemical Transformations

Research has demonstrated the application of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates in silver-catalyzed π-cyclizations, showcasing the ability to control product formation through counterion and additive optimization. This highlights the compound's utility in tailored synthetic processes (Hermann & Brückner, 2018).

Synthesis of 1-Octacosanol

A synthetic method leveraging tert-butyl dimethyl silanyloxy derivatives for preparing 1-octacosanol from commercially available lipid-based intermediates underlines the compound's significance in synthesizing long-chain alcohols with potential industrial applications (Kunkuma et al., 2013).

Mosquito-Larvicidal and Antibacterial Properties

The synthesis of novel thiadiazolotriazin-4-ones from tert-butyl-dimethyl-silanyloxy derivatives and their evaluation for mosquito-larvicidal and antibacterial activities exemplify the compound's potential in developing new bioactive agents (Castelino et al., 2014).

Material Science and Polymer Synthesis

Investigations into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives underscore the relevance of tert-butyl-dimethyl-silanyloxy derivatives in materials science, particularly in developing new polymeric materials with enhanced thermal stability and solubility properties (Hsiao et al., 2000).

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEAINNTXMYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625993 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid | |

CAS RN |

102245-65-8 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)